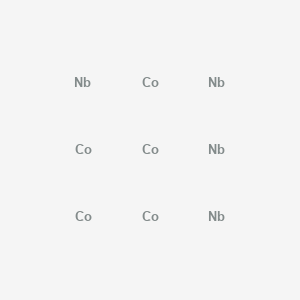
Cobalt;niobium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt and niobium are transition metals that form a variety of compounds with unique properties and applications. Cobalt is known for its ferromagnetic properties, high melting point, and ability to form alloys with other metals. Niobium, on the other hand, is valued for its high melting point, corrosion resistance, and ability to form superconducting materials. When combined, cobalt and niobium create compounds that are used in various high-performance applications, including superalloys and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt-niobium compounds can be synthesized through various methods, including solid-state reactions, co-precipitation, and hydrothermal synthesis. One common method involves melting pure cobalt and niobium metals in an arc furnace under an inert atmosphere, such as argon, to form the desired compound . The reaction conditions typically include high temperatures (above 1000°C) and controlled cooling rates to ensure the formation of the desired phase.
Industrial Production Methods: In industrial settings, cobalt-niobium compounds are often produced using high-temperature furnaces and advanced metallurgical techniques. The metals are melted together in precise ratios, and the resulting alloy is processed through various heat treatments to achieve the desired microstructure and properties. The use of advanced analytical techniques, such as X-ray diffraction and electron microscopy, helps in characterizing and optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and catalytic reactions. For example, cobalt-niobium oxides can be used as catalysts in selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH3) . The compound can also participate in redox reactions, where cobalt and niobium change their oxidation states to facilitate the reaction.
Common Reagents and Conditions: Common reagents used in reactions involving cobalt-niobium compounds include hydrogen peroxide (H2O2) for oxidation reactions and hydrogen (H2) for reduction reactions. The reaction conditions often involve elevated temperatures and controlled atmospheres to ensure the desired reaction pathway .
Major Products Formed: The major products formed from reactions involving cobalt-niobium compounds depend on the specific reaction conditions and reagents used. For example, in the SCR reaction, the major products are nitrogen (N2) and water (H2O), while in oxidation reactions, various cobalt and niobium oxides can be formed .
Aplicaciones Científicas De Investigación
Cobalt-niobium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including the dehydrogenative coupling of amines and alcohols to form imines . In biology and medicine, cobalt-niobium compounds are explored for their potential use in biomedical implants and drug delivery systems due to their biocompatibility and corrosion resistance . In industry, these compounds are used in the production of high-performance superalloys for aerospace and automotive applications .
Mecanismo De Acción
The mechanism of action of cobalt-niobium compounds in catalytic reactions involves the synergistic effects of cobalt and niobium. Cobalt provides redox properties, while niobium contributes to surface acidity, enhancing the overall catalytic performance . The molecular targets and pathways involved in these reactions include the activation of reactants on the catalyst surface and the formation of intermediate species that facilitate the desired reaction pathway .
Comparación Con Compuestos Similares
Cobalt-niobium compounds can be compared with other transition metal compounds, such as cobalt-tantalum and nickel-niobium compounds. While cobalt-tantalum compounds also exhibit high-temperature stability and corrosion resistance, cobalt-niobium compounds are unique in their ability to form superconducting materials and high-performance catalysts . Nickel-niobium compounds, on the other hand, are known for their use in high-entropy alloys and superalloys, but cobalt-niobium compounds offer a distinct combination of redox and acidic properties that make them highly effective in catalytic applications .
List of Similar Compounds:- Cobalt-tantalum compounds
- Nickel-niobium compounds
- Cobalt-chromium compounds
- Nickel-tantalum compounds
Propiedades
Número CAS |
631913-02-5 |
|---|---|
Fórmula molecular |
Co5Nb4 |
Peso molecular |
666.2915 g/mol |
Nombre IUPAC |
cobalt;niobium |
InChI |
InChI=1S/5Co.4Nb |
Clave InChI |
YEZIRQNITSYHTN-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Co].[Co].[Co].[Nb].[Nb].[Nb].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


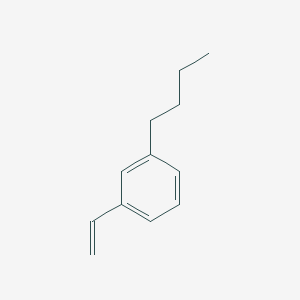
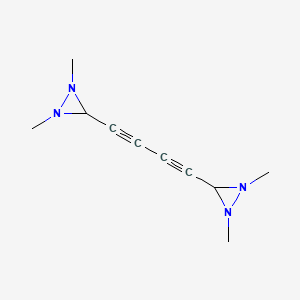

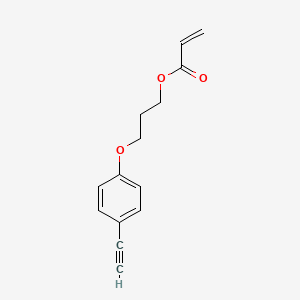
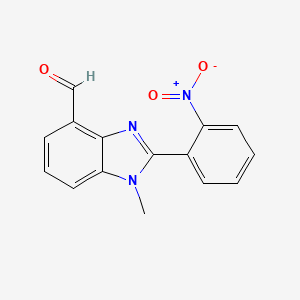
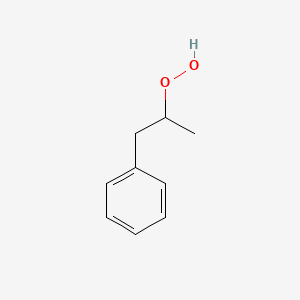
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)
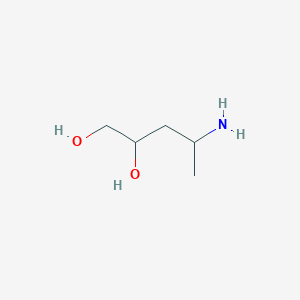
![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
